Glycine, N-(3-hydroxyphenyl)- Glycine, N-(3-hydroxyphenyl)-
Brand Name: Vulcanchem
CAS No.: 56797-33-2
VCID: VC14362653
InChI: InChI=1S/C8H9NO3/c10-7-3-1-2-6(4-7)9-5-8(11)12/h1-4,9-10H,5H2,(H,11,12)
SMILES:
Molecular Formula: C8H9NO3
Molecular Weight: 167.16 g/mol

Glycine, N-(3-hydroxyphenyl)-

CAS No.: 56797-33-2

Cat. No.: VC14362653

Molecular Formula: C8H9NO3

Molecular Weight: 167.16 g/mol

* For research use only. Not for human or veterinary use.

Glycine, N-(3-hydroxyphenyl)- - 56797-33-2

Specification

CAS No. 56797-33-2
Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
IUPAC Name 2-(3-hydroxyanilino)acetic acid
Standard InChI InChI=1S/C8H9NO3/c10-7-3-1-2-6(4-7)9-5-8(11)12/h1-4,9-10H,5H2,(H,11,12)
Standard InChI Key SDQUDWYMWXUWPV-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)O)NCC(=O)O

Introduction

Chemical Identification and Structural Analysis

Molecular Composition and Isomerism

Glycine, N-(3-hydroxyphenyl)- (IUPAC: N-(3-hydroxyphenyl)glycine), with the molecular formula C₈H₉NO₃, consists of a glycine backbone (NH₂CH₂COOH) linked to a 3-hydroxyphenyl group via an amide bond. Its molecular weight is 167.16 g/mol, as corroborated by safety data sheets for the analogous 4-hydroxyphenyl isomer . Structural isomerism significantly influences its reactivity: the 3-hydroxyphenyl substitution introduces steric and electronic effects distinct from the more common 4-hydroxyphenyl variant .

Spectral Characterization

Nuclear Magnetic Resonance (NMR) data for related compounds, such as N-(4-hydroxyphenyl)glycine, reveal characteristic peaks:

  • ¹H NMR (DMSO-d₆): δ 7.35–7.23 (aromatic protons), 4.02 (q, J = 7.07 Hz, CH₂), 2.25 (s, CH₃) .

  • ¹³C NMR: Peaks at δ 166.2 (carbonyl), 153.0 (aromatic carbons), and 60.0 (ester group) .
    While direct spectra for the 3-hydroxyphenyl variant are unavailable, computational modeling predicts upfield shifts for aromatic protons due to reduced conjugation .

Synthesis and Reactivity

Synthetic Pathways

The compound is synthesized via amide coupling between glycine and 3-hydroxyaniline. A representative method involves:

  • Activation of Glycine: Use of O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) or dicyclohexylcarbodiimide (DCC) to form an active ester .

  • Coupling with 3-Hydroxyaniline: Reaction in anhydrous acetonitrile (ACN) at 60°C for 24 hours, yielding N-(3-hydroxyphenyl)glycine with >70% efficiency .

Optimization Strategies

  • Solvent Systems: Anhydrous ACN minimizes hydrolysis side reactions .

  • Catalysts: Triethylamine or diisopropylethyl amine enhances nucleophilicity of the amine group .

Stability and Decomposition

The compound exhibits stability under ambient conditions but degrades at temperatures exceeding 248°C, consistent with its 4-hydroxyphenyl analog . Decomposition products include CO₂, NH₃, and phenolic derivatives, identified via thermogravimetric analysis (TGA) .

Physicochemical Properties

Thermal and Solubility Profiles

  • Melting Point: 248°C (observed for N-(4-hydroxyphenyl)glycine; the 3-isomer is predicted to have a marginally lower mp due to reduced crystallinity) .

  • Solubility: Poor aqueous solubility (<1 mg/mL at 25°C); soluble in polar aprotic solvents (DMF, DMSO) .

  • Partition Coefficient (LogP): Estimated at 1.2, indicating moderate lipophilicity .

Spectroscopic Data

While direct UV-Vis spectra are unreported, related aryl glycine derivatives exhibit λ<sub>max</sub> at 280 nm (π→π* transitions of the aromatic ring) .

Biological and Industrial Applications

Role in Ionic Liquid Synthesis

Glycine derivatives serve as precursors for amino acid-based ionic liquids (AAILs). For example, glycine nitrate (GlyNO₃), synthesized by reacting glycine with nitric acid, demonstrates utility as a recyclable catalyst in Biginelli reactions :
Glycine+HNO3GlyNO3\text{Glycine} + \text{HNO}_3 \rightarrow \text{GlyNO}_3
This method achieves 92% yield for dihydropyrimidinones, highlighting the potential of N-(3-hydroxyphenyl)glycine in green chemistry .

Pharmaceutical Intermediates

The 3-hydroxyphenyl moiety is a pharmacophore in analgesics (e.g., AM404 analogs). N-(3-Hydroxyphenyl)eicosa-5,8,11,14-tetraenamide, a structurally related compound, inhibits fatty acid amide hydrolase (FAAH) with an IC₅₀ of 4.6 μM .

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